Cyclobutanesulfonyl chloride
Description
Historical Context and Discovery
The development of cyclobutanesulfonyl chloride as a synthetic intermediate emerges from the broader historical evolution of both cyclobutane chemistry and sulfonyl chloride synthesis methodologies. The foundational work on cyclobutane synthesis can be traced to 1907, when this highly strained carbocycle was first successfully prepared, establishing the groundwork for subsequent exploration of cyclobutane-containing compounds. The early recognition of cyclobutane as a colorless gas with unique structural properties, particularly its pronounced ring strain and distinctive puckered conformation, provided the chemical foundation upon which more complex cyclobutane derivatives would later be constructed.
The parallel development of sulfonyl chloride chemistry followed a distinct trajectory, with significant contributions emerging in the late 1930s. Research conducted at Sterling Chemistry Laboratory at Yale University in 1939 documented systematic approaches to sulfonyl chloride synthesis through chlorination of sulfur-containing precursors. These early investigations established fundamental mechanistic principles for sulfonyl chloride formation, including the characteristic production of sulfonyl chlorides as end-products from chlorination reactions and the identification of stable nitrogen-containing nuclei in the starting materials. The evolution of these synthetic methodologies provided essential knowledge that would later enable the development of specialized cycloalkane sulfonyl chlorides.
Industrial development of alkane sulfonyl chloride preparation gained momentum through the mid-20th century, with patent literature from the 1980s documenting improved processes for manufacturing various sulfonyl chlorides. These industrial advances focused particularly on methane sulfonyl chloride production, which had been recognized since 1938 as an important intermediate for corticosteroid synthesis, photographic applications, pharmaceutical products, and dye manufacturing. The systematic study of these compounds established the fundamental chemical principles that would eventually be applied to the synthesis of more complex cycloalkane sulfonyl chlorides, including the cyclobutane derivative.
Significance in Organic Chemistry
This compound occupies a distinctive position in modern organic chemistry due to its dual structural characteristics combining significant ring strain with highly reactive electrophilic functionality. The four-membered cyclobutane ring contributes approximately 26.3 kilocalories per mole of strain energy, creating a thermodynamically activated system that exhibits enhanced reactivity compared to unstrained cyclic analogs. This inherent strain energy, combined with the electrophilic nature of the sulfonyl chloride group, generates a compound with exceptional utility in nucleophilic substitution reactions and cross-coupling transformations.
Contemporary research applications demonstrate the compound's importance in developing chemical toolsets for studying biological systems, particularly in investigations of paralog-specific protein functions. The sulfonyl chloride functionality enables efficient formation of sulfonamide linkages with primary and secondary amines, facilitating the construction of biologically active compounds and molecular probes. This reactivity profile has proven particularly valuable in pharmaceutical chemistry, where the cyclobutane ring system provides unique three-dimensional arrangements that can enhance molecular recognition and binding affinity.
The synthetic versatility of this compound extends to its role in preparing diverse heterocyclic compounds and functionalized cyclobutane derivatives. The compound serves as a key intermediate in multi-step synthetic sequences, where the sulfonyl chloride group can be selectively transformed while preserving the cyclobutane ring integrity. This dual functionality enables chemists to construct complex molecular architectures that would be difficult to access through alternative synthetic approaches.
Recent advances in cyclobutane chemistry have highlighted the importance of four-membered carbocycles in medicinal chemistry applications. Cyclobutane rings demonstrate unique properties including distinctive puckered structures, extended carbon-carbon bond lengths, increased carbon-carbon pi-character, and remarkable chemical stability despite significant ring strain. These characteristics make this compound an invaluable building block for constructing pharmaceutically relevant compounds that require conformational restriction, metabolic stability enhancement, and precise spatial orientation of pharmacophore groups.
Basic Classification and Chemical Family
This compound belongs to the broader chemical family of aliphatic sulfonyl chlorides, specifically classified as a cycloalkane sulfonyl chloride derivative. The systematic nomenclature identifies this compound as bearing the cyclobutanesulfonyl functional group, where the sulfonyl moiety (SO₂) is directly attached to the four-membered cyclobutane ring and bears a chlorine substituent. This classification places the compound within the organosulfur chemistry domain, where sulfur exists in the hexavalent oxidation state characteristic of sulfonic acid derivatives.
Table 1: Fundamental Chemical Properties of this compound
The structural organization of this compound incorporates characteristic features of both cyclobutane ring systems and sulfonyl chloride functional groups. The cyclobutane component contributes a four-membered saturated carbocycle with distinctive conformational properties, including rapid ring puckering and unique bond angle deviations from tetrahedral geometry. The sulfonyl chloride moiety provides a highly electrophilic center suitable for nucleophilic attack, enabling diverse chemical transformations including nucleophilic substitution, reduction, and coupling reactions.
Table 2: Structural and Spectroscopic Identifiers
The chemical family classification extends to include relationships with other cycloalkane sulfonyl chlorides, such as cyclopropanesulfonyl chloride and larger ring analogs. These compounds share common reactivity patterns while exhibiting distinct properties related to ring strain and conformational flexibility. This compound represents an intermediate case within this series, combining moderate ring strain with sufficient conformational freedom to participate in diverse chemical reactions while maintaining structural integrity under typical reaction conditions.
Contemporary synthetic applications have demonstrated that this compound functions effectively as both a protecting group precursor and an activating agent in organic synthesis. The compound's classification as a reactive intermediate reflects its dual role in facilitating chemical transformations while serving as a stable storage form for the cyclobutanesulfonyl functionality. This versatility has established this compound as an essential component in the synthetic chemist's toolkit for constructing complex organic molecules containing four-membered carbocycles.
Properties
IUPAC Name |
cyclobutanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWZIICPWFGXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627186 | |
| Record name | Cyclobutanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338453-16-0 | |
| Record name | Cyclobutanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutanesulfonyl chloride | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutanesulfonyl chloride can be synthesized through the reaction of cyclobutyl alcohol with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding sulfonyl chloride:
C4H7OH+SOCl2→C4H7ClO2S+HCl+SO2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Cyclobutanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonamide derivatives.
Addition Reactions: It can participate in addition reactions with various organic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
Scientific Research Applications
Cyclobutanesulfonyl chloride is a reagent used in synthesizing 1-6-alkylcyclobutanes and heterocyclic compounds . Its applications include:
- Amine Derivatization: this compound is utilized as a reagent for amine derivatization.
- SuFEx Chemistry: It undergoes a reaction known as SuFEx (Sulfur Fluoride Exchange), which is comparable to oxetane-sulfonyl fluorides (OSF) in reactivity .
- Inhibitor of MEK: It can be used as an inhibitor of MEK and is useful in the treatment of cancer and other hyperproliferative diseases . It can also be used to treat inflammatory diseases .
Analogues of this compound
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Contains a cyclobutane ring | Used as a reagent for amine derivatization |
| 4-(Difluoromethoxy)benzenesulfonyl chloride | Aromatic sulfonyl chloride | Exhibits different reactivity patterns |
| 2-Chloro-N-(cyclobutyl)acetamide | Acetamide derivative | Has distinct biological activity profiles |
What sets 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride apart from its analogs is its specific combination of a cyclobutane moiety and the pentane chain, which may influence its biological activity and reactivity profile differently compared to other sulfonyl chlorides. This unique structure allows for tailored interactions within biological systems, making it a candidate for further research in drug development.
This compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes. Research indicates that compounds with similar structures have shown inhibitory effects against sodium-dependent glucose transporters, which are critical in managing glucose levels in the body, suggesting potential applications in treating diabetes and related metabolic disorders.
Mechanism of Action
The mechanism of action of cyclobutanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reaction leads to the formation of sulfonamide or sulfonate derivatives, which can then interact with various molecular targets and pathways. The specific effects depend on the nature of the nucleophile and the resulting product .
Comparison with Similar Compounds
Cyclopropanesulfonyl Chloride (CAS 139631-62-2)
Structural Differences : Cyclopropanesulfonyl chloride features a three-membered cyclopropane ring, resulting in higher ring strain compared to the cyclobutane analogue.
Reactivity : The increased ring strain in cyclopropane derivatives enhances electrophilicity at the sulfur center, leading to faster nucleophilic substitution reactions (e.g., with amines or alcohols). However, this also reduces thermal stability .
Applications : Used in small-molecule drug synthesis but requires careful handling due to its instability under acidic conditions .
| Property | Cyclobutanesulfonyl Chloride | Cyclopropanesulfonyl Chloride |
|---|---|---|
| Ring Strain | Moderate | High |
| Thermal Stability | Higher | Lower |
| Electrophilicity | Moderate | High |
Cyclobutylmethanesulfonyl Chloride (CAS 10147-36-1)
Structural Differences: The addition of a methylene (-CH₂-) spacer between the cyclobutane ring and sulfonyl chloride group increases molecular flexibility. Reactivity: The extended chain reduces steric hindrance, improving solubility in non-polar solvents. However, the reduced electron-withdrawing effect of the cyclobutane ring may slow sulfonation reactions compared to the parent compound . Applications: Preferred for synthesizing branched sulfonates in polymer chemistry .
Benzenesulfonyl Chloride (CAS 98-09-9)
Structural Differences : An aromatic sulfonyl chloride with a benzene ring instead of a cyclobutane group.
Reactivity : The electron-withdrawing benzene ring enhances electrophilicity, making it more reactive toward nucleophiles than aliphatic analogues. However, it is less resistant to hydrolysis due to resonance stabilization of the sulfonate intermediate .
Hazards : Highly toxic upon skin contact or ingestion, with significant irritation risks—more hazardous than this compound .
| Property | This compound | Benzenesulfonyl Chloride |
|---|---|---|
| Aromaticity | No | Yes |
| Hydrolysis Sensitivity | Moderate | High |
| Toxicity | Lower | High |
3-(Benzyloxy)cyclobutane-1-sulfonyl Chloride (CAS 1303510-64-6)
Structural Differences : A substituted derivative with a benzyloxy group at the 3-position of the cyclobutane ring.
Reactivity : The benzyloxy group introduces steric hindrance and electron-donating effects, reducing electrophilicity at the sulfur center. This derivative is more stable but less reactive in nucleophilic substitutions .
Applications : Used in targeted drug delivery systems where controlled reactivity is advantageous .
Key Trends and Industrial Implications
- Ring Size and Strain : Smaller rings (e.g., cyclopropane) increase reactivity but compromise stability, while larger rings (e.g., cyclobutane) balance reactivity and durability.
- Substituent Effects : Electron-withdrawing groups (e.g., benzene) enhance electrophilicity, whereas electron-donating groups (e.g., benzyloxy) reduce it.
- Safety Profiles : Aliphatic sulfonyl chlorides generally exhibit lower toxicity compared to aromatic analogues, influencing handling protocols in industrial settings .
Biological Activity
Cyclobutanesulfonyl chloride is a sulfonyl chloride compound characterized by its unique cyclobutane ring structure. This compound exhibits significant biological activity, primarily due to its electrophilic nature, which allows it to interact with various biological targets, including enzymes and proteins. The following sections provide a detailed examination of its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound features a four-membered cyclobutane ring attached to a sulfonyl chloride functional group (-SO2Cl). The strain inherent in the cyclobutane ring contributes to the compound's reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Key Features:
- Structure Type: Sulfonyl chloride
- Functional Group: Sulfonyl group (-SO2Cl)
- Reactivity: Electrophilic, capable of forming covalent bonds with nucleophiles.
The mechanism of action of this compound involves the formation of covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to enzyme inhibition or modification of biological pathways. The electrophilic sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity and altering cellular functions.
Enzyme Inhibition
Research indicates that compounds containing sulfonyl fluoride groups, such as this compound, often exhibit significant enzyme inhibitory properties. These compounds can act as covalent inhibitors by modifying active sites in enzymes, thereby affecting their function.
- Potential Targets:
- Enzymes involved in metabolic pathways.
- Protein kinases associated with various diseases.
Antitumor Activity
This compound has shown promise in antiproliferative studies against cancer cell lines. For example, related compounds have demonstrated inhibitory effects on breast cancer cells (MCF-7) and pancreatic cancer cells (PANC-1). These findings suggest potential applications in cancer therapy.
Case Study:
In studies involving sulfonamide derivatives, compounds similar to this compound exhibited significant mitotic arrest in cancer cell lines, indicating their potential as antitumor agents. The most active analogues showed EC50 values of less than 2 μM against MCF-7 cells, highlighting their potency as therapeutic agents .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other sulfonyl-containing compounds to understand its unique properties better. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| Cyclopropanesulfonyl fluoride | Sulfonyl fluoride | Smaller ring strain | Enzyme inhibition |
| Ethenesulfonyl fluoride | Sulfonyl fluoride | Precursor for cyclobutane formation | Antitumor activity |
| 4-(Cyclobutanesulfonyl)benzoic acid | Aromatic sulfonamide | Strong interactions with proteins | Potential antitumor effects |
Applications in Medicinal Chemistry
Given its unique structure and reactivity, this compound is being explored for various applications in medicinal chemistry:
- Drug Development: As a building block for synthesizing novel therapeutic agents.
- Biological Probes: Its ability to modify biomolecules makes it useful for studying biological mechanisms and pathways.
- Enzyme Inhibitors: Potential use in developing inhibitors for specific enzymes involved in disease processes.
Q & A
Q. What are the standard synthetic routes for cyclobutanesulfonyl chloride, and how can purity be validated?
this compound is typically synthesized via sulfonation of cyclobutane derivatives followed by chlorination. Key steps include controlled reaction conditions (e.g., low-temperature sulfonation to prevent ring strain-induced side reactions) and purification via recrystallization or column chromatography. Purity validation requires a combination of techniques:
Q. How does the steric strain of the cyclobutane ring influence the compound’s stability during storage?
The cyclobutane ring’s angle strain (≈90° bond angles vs. ideal 109.5°) increases susceptibility to hydrolysis. Stability can be enhanced by:
- Storing under anhydrous conditions (argon atmosphere, molecular sieves).
- Monitoring degradation via FT-IR (disappearance of S=O stretches at ~1350 cm) and titration (free chloride ion detection) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : Identifies cyclobutane proton splitting patterns (e.g., AB quartet due to ring puckering).
- Raman spectroscopy : Detects S-Cl symmetric stretching (~450 cm) and ring deformation modes.
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (m/z 154.615 for [M]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction mechanisms involving this compound?
Discrepancies in mechanisms (e.g., nucleophilic substitution vs. radical pathways) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates (e.g., sulfonate radicals vs. tetrahedral transition states) .
- Kinetic isotope effects (KIE) : Compare to distinguish between concerted and stepwise mechanisms .
- Cross-validation with experimental data (e.g., trapping reactive intermediates using TEMPO) .
Q. What strategies optimize the regioselectivity of this compound in ring-opening reactions?
Regioselectivity in reactions with nucleophiles (e.g., amines, alcohols) depends on:
Q. How should researchers address conflicting literature data on the compound’s thermal decomposition profile?
Contradictory thermogravimetric analysis (TGA) results may arise from impurities or varying heating rates. Mitigation strategies include:
- Standardized protocols : Fixed heating rates (e.g., 10°C/min under N) and calibration with reference compounds.
- Combined DSC-TGA : Correlate mass loss with endothermic/exothermic events to distinguish decomposition from sublimation .
- Reproducibility checks : Collaborative inter-laboratory studies to validate data .
Methodological Guidelines
Q. What experimental design principles apply to studying this compound’s reactivity in aqueous environments?
- pH control : Use buffered solutions to isolate hydrolysis pathways (e.g., acidic vs. basic conditions).
- Stopped-flow kinetics : Measure rapid hydrolysis rates (half-life <1 sec at pH 7) .
- Isotopic labeling : -HO traces oxygen incorporation into sulfonic acid products .
Q. How can researchers leverage existing spectral databases to validate new derivatives of this compound?
- NIST Chemistry WebBook : Cross-reference IR/Raman spectra of synthesized derivatives with published data .
- PubChem : Compare experimental NMR shifts with computationally predicted values for structural confirmation .
Literature and Data Analysis
Q. What systematic approaches are recommended for reviewing conflicting applications of this compound in polymer chemistry?
Q. How should researchers design experiments to probe the compound’s role in photoinduced sulfonylation reactions?
- Light source calibration : Use monochromatic LEDs (e.g., 365 nm for UV activation) to ensure reproducibility.
- Transient absorption spectroscopy : Identify short-lived intermediates (e.g., sulfonyl radicals) .
- Quantum yield calculations : Compare photon efficiency across substrates to refine mechanistic models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
